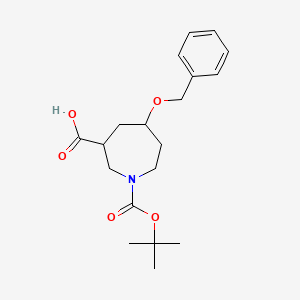

5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid

Description

5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid is a complex organic compound with the molecular formula C18H25NO5 It is characterized by the presence of a benzyloxy group, a tert-butoxycarbonyl group, and an azepane ring

Properties

Molecular Formula |

C19H27NO5 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyazepane-3-carboxylic acid |

InChI |

InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-10-9-16(11-15(12-20)17(21)22)24-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,21,22) |

InChI Key |

SICAYSJNAGQNKA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC(C1)C(=O)O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Features

- Molecular Formula: C19H29NO5 (approximate, based on substituents)

- Key Functional Groups:

- Azepane ring (seven-membered cyclic amine)

- Benzyloxy substituent at C-5

- Tert-butoxycarbonyl (Boc) protecting group on nitrogen

- Carboxylic acid at C-3

The presence of the Boc group protects the nitrogen during synthetic transformations, while the benzyloxy group can be introduced or removed via classical benzylation or hydrogenolysis reactions, respectively.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid generally involves the following key steps:

- Construction of the azepane ring with appropriate substitution

- Introduction of the benzyloxy group at the 5-position

- Installation of the tert-butoxycarbonyl protecting group on the nitrogen

- Functionalization at the 3-position to introduce the carboxylic acid group

The synthetic routes may vary depending on the starting materials and desired purity and yield but typically follow classical organic synthesis protocols involving protection, substitution, and oxidation steps.

Stepwise Preparation

Starting Material and Ring Construction

Azepane rings can be constructed via cyclization reactions from linear precursors containing amine and appropriate leaving groups. For example, a linear amino alcohol or amino acid derivative can be cyclized under intramolecular nucleophilic substitution conditions to form the seven-membered azepane ring.

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 5-position is typically introduced by benzylation of the corresponding hydroxy group. This can be achieved by treating the hydroxy precursor with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Protection of the Nitrogen with Tert-Butoxycarbonyl Group

The nitrogen atom of the azepane ring is protected using tert-butoxycarbonyl (Boc) protecting group to prevent unwanted side reactions during subsequent steps. Boc protection is conventionally performed by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or acetonitrile.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Azepane ring formation | Intramolecular cyclization of amino precursor | Base-mediated cyclization |

| 2 | Benzylation | Benzyl bromide, K2CO3, DMF, room temperature | Introduces benzyloxy group at C-5 |

| 3 | Boc protection | Di-tert-butyl dicarbonate, triethylamine, DCM | Protects nitrogen at 1-position |

| 4 | Esterification (if needed) | Tert-butyl alcohol, acid catalyst | Forms tert-butyl ester intermediate |

| 5 | Hydrolysis | Acidic or basic hydrolysis | Converts ester to carboxylic acid |

Analytical and Purification Techniques

- Chromatography: Silica gel column chromatography is typically used to purify intermediates and the final product.

- Nuclear Magnetic Resonance Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry: Confirms molecular weight and purity.

- Melting Point Determination: Used for characterization of the final compound.

Research Discoveries and Variations

- The tert-butyl 5-benzyloxy-3-oxo-azepane-1-carboxylate intermediate has been reported as a key precursor in the synthesis of various azepane derivatives with biological activities.

- Modifications in the benzylation step can affect the yield and regioselectivity of the benzyloxy substitution.

- Alternative protecting groups have been explored but Boc remains the most widely used due to its stability and ease of removal.

- The synthetic route allows for the generation of derivatives with altered substituents for medicinal chemistry applications.

Summary Table of Key Literature Data

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and Boc groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

5-Benzyloxy-1-tert-butoxycarbonyl-piperidine-3-carboxylic acid: Similar structure but with a piperidine ring instead of an azepane ring.

5-Benzyloxy-1-tert-butoxycarbonyl-hexane-3-carboxylic acid: Similar structure but with a hexane chain instead of an azepane ring.

Uniqueness

5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the benzyloxy and Boc groups further enhances its versatility in various applications.

Biological Activity

5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid is a synthetic compound with the potential for various biological activities. Its unique structure, characterized by a benzyloxy group and a tert-butoxycarbonyl moiety, positions it as an interesting candidate in medicinal chemistry. This article delves into its biological activity, pharmacological properties, and potential therapeutic applications based on available research findings.

Molecular Formula : C23H30N2O6

CAS Number : 2940944-58-9

Molecular Weight : 430.50 g/mol

Structural Formula :

Table 1: Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H30N2O6 |

| CAS Number | 2940944-58-9 |

| Molecular Weight | 430.50 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes, particularly those involved in inflammatory processes.

Pharmacokinetics

Research indicates that compounds with similar structural features often possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. For instance, related compounds have demonstrated low clearance rates and minimal interaction with cytochrome P450 enzymes, which are crucial for drug metabolism .

In Vitro Studies

In vitro studies have shown promising results regarding the cytotoxicity and anti-inflammatory properties of related compounds. For example, compounds exhibiting similar benzyloxy substituents have been evaluated for their effects on cell lines associated with inflammatory diseases. These studies typically assess cell viability and inflammatory marker expression following treatment with varying concentrations of the compound .

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related analogs have shown efficacy in animal models for conditions such as diabetes-related complications. For instance, a study demonstrated that a compound with structural similarities reduced retinal vascular leakage in diabetic rats, indicating potential therapeutic effects in diabetic retinopathy .

Case Study 1: Anti-inflammatory Activity

A study focused on the synthesis of carboxylic acid derivatives highlighted the anti-inflammatory potential of compounds similar to 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid. The derivatives were tested against inflammatory markers in cultured cells, showing significant reductions in cytokine production at micromolar concentrations .

Case Study 2: Enzyme Inhibition

Another investigation into enzyme inhibition revealed that certain derivatives acted as potent inhibitors of angiotensin-converting enzyme (ACE). This suggests that 5-Benzyloxy-1-tert-butoxycarbonyl-azepane-3-carboxylic acid may also possess similar inhibitory properties, potentially making it relevant for cardiovascular therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.